rac-3-{[(1R,2R)-2-aminocyclohexyl]methyl}-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride, cis
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Overview
Description
rac-3-{[(1R,2R)-2-aminocyclohexyl]methyl}-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride, cis: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a cyclohexyl group, and an aminomethyl substituent, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-3-{[(1R,2R)-2-aminocyclohexyl]methyl}-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride, cis involves multiple steps. Typically, the process starts with the preparation of the triazole ring, followed by the introduction of the cyclohexyl group and the aminomethyl substituent. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: rac-3-{[(1R,2R)-2-aminocyclohexyl]methyl}-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
rac-3-{[(1R,2R)-2-aminocyclohexyl]methyl}-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride, cis has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of rac-3-{[(1R,2R)-2-aminocyclohexyl]methyl}-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride, cis involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Diethyl malonate: Used in the synthesis of barbiturates and other pharmaceuticals.
Adapalene Related Compound E: A reference standard used in pharmaceutical quality tests.
Uniqueness: rac-3-{[(1R,2R)-2-aminocyclohexyl]methyl}-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride, cis stands out due to its unique combination of a triazole ring, cyclohexyl group, and aminomethyl substituent. This structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C11H21ClN4O |
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Molecular Weight |
260.76 g/mol |
IUPAC Name |
5-[(2-aminocyclohexyl)methyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride |
InChI |
InChI=1S/C11H20N4O.ClH/c1-14-10(13-15(2)11(14)16)7-8-5-3-4-6-9(8)12;/h8-9H,3-7,12H2,1-2H3;1H |
InChI Key |
MNMYFOCKLSIYAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN(C1=O)C)CC2CCCCC2N.Cl |
Origin of Product |
United States |
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